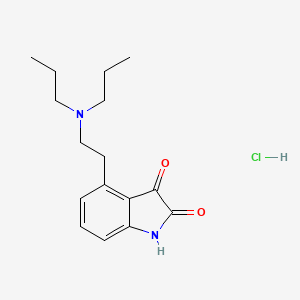

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

Description

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride (CAS: 221264-21-7) is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O₂·HCl and a molecular weight of 310.82 g/mol. It is recognized in pharmacopeias as Ropinirole Hydrochloride Impurity A (EP) and Ropinirole Related Compound B (USP), serving as a critical reference standard in the quality control of the anti-Parkinson’s drug Ropinirole Hydrochloride .

Propriétés

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2.ClH/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13;/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZLVYBTACOVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176651 | |

| Record name | SKF-96266 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221264-21-7 | |

| Record name | SKF-96266 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221264217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-96266 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-96266 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5813P055K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

3-Oxo Ropinirole Hydrochloride, also known as 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride or SKF-96266 hydrochloride, is a non-ergoline dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes .

Mode of Action

Biochemical Pathways

By acting on dopamine receptors, it influences the transmission of signals in the brain, which can affect motor function and other processes .

Pharmacokinetics

3-Oxo Ropinirole Hydrochloride is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50%, indicating a first-pass effect . The drug is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . 3-Oxo Ropinirole Hydrochloride shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .

Result of Action

The molecular and cellular effects of 3-Oxo Ropinirole Hydrochloride’s action are primarily observed in its ability to alleviate symptoms such as stiffness, tremors, muscle spasms, and poor muscle control associated with conditions like Parkinson’s disease . It has also been found to alleviate damage of human gingival fibroblasts (HGFs) by promoting cell viability, inhibiting cell apoptosis and the levels of IL-1β, IL-18, and TNF-α .

Action Environment

The action, efficacy, and stability of 3-Oxo Ropinirole Hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as the CYP1A2 inhibitor ciprofloxacin, can increase the plasma concentrations of 3-Oxo Ropinirole Hydrochloride . Additionally, the drug’s action may be affected by the patient’s age, gender, and the presence of renal or hepatic impairment

Analyse Biochimique

Biochemical Properties

3-Oxo Ropinirole Hydrochloride interacts with various enzymes and proteins within biochemical reactions. It is heavily metabolized by the liver, with the principal metabolic enzyme being the cytochrome P450 (CYP) isoenzyme CYP1A2. The compound has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes.

Cellular Effects

The effects of 3-Oxo Ropinirole Hydrochloride on various types of cells and cellular processes are significant. It has been found to alleviate LPS-induced damage of human gingival fibroblasts (HGFs) by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of IL-1β, IL-18, and TNF-α.

Molecular Mechanism

The mechanism of action of 3-Oxo Ropinirole Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level primarily through its interaction with dopamine receptors. It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes.

Temporal Effects in Laboratory Settings

The effects of 3-Oxo Ropinirole Hydrochloride over time in laboratory settings have been observed in several studies. For instance, in a study on patients with amyotrophic lateral sclerosis (ALS), it was found that ropinirole is safe and tolerable for patients with ALS and this trial indicates feasibility for a subsequent large-scale trial.

Dosage Effects in Animal Models

The effects of 3-Oxo Ropinirole Hydrochloride vary with different dosages in animal models. In a study on dogs, ropinirole topical ophthalmic solution was applied to dogs’ eyes, with a target dose of 3.75 mg/m². A second dose was administered after 15 minutes based on clinician discretion.

Metabolic Pathways

3-Oxo Ropinirole Hydrochloride is involved in several metabolic pathways. It is heavily metabolized by the liver, with the principal metabolic enzyme being the cytochrome P450 (CYP) isoenzyme CYP1A2.

Activité Biologique

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, commonly known as a derivative of ropinirole, has garnered attention for its biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This compound is primarily recognized for its role as a selective dopamine D2 receptor agonist, making it significant in the treatment of Parkinson's disease and related disorders.

The compound's structure features an indoline core, which is crucial for its interaction with dopamine receptors. The dipropylamino group enhances its lipophilicity, facilitating the crossing of the blood-brain barrier. This property is vital for its efficacy in neurological applications.

-

Chemical Structure :

- Molecular Formula : C₁₄H₁₈N₂O₂·HCl

- Molecular Weight : 282.76 g/mol

- Mechanism of Action :

1. Neuropharmacological Effects

Research indicates that this compound effectively stimulates dopamine receptors, leading to improved motor function in animal models of Parkinson's disease. In vitro studies have shown that it can induce cell growth inhibition and apoptosis in cancer cell lines, suggesting potential applications in oncology .

2. Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and extensive distribution following oral administration. Studies indicate:

- Bioavailability : Approximately 50%

- Half-life : Ranges from 0.5 to 6 hours depending on species (rat vs. monkey) .

Case Study Overview

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study 1 : Evaluated the effects on motor function in a rat model of Parkinson's disease.

- Findings : Significant improvement in motor coordination was observed at doses ranging from 0.1 to 10 mg/kg.

- Study 2 : Investigated the compound's potential as an anticancer agent.

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| 1 | Rat | 0.1 - 10 | Improved motor function |

| 2 | NSCLC | Varies | Induced apoptosis (IC50 = 8.1 μM) |

In Vitro Toxicity Studies

Toxicological evaluations have indicated that while the compound shows promise in therapeutic applications, it also possesses potential toxicity at higher concentrations:

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that 4-DPED-isatin exhibits antimicrobial properties against a range of bacteria and fungi. This characteristic suggests its potential use as an antimicrobial agent in pharmaceutical formulations.

Dopaminergic Activity

4-DPED-isatin is structurally related to Ropinirole, a dopamine agonist used in treating Parkinson's disease and Restless Legs Syndrome. While 4-DPED-isatin itself does not exhibit direct dopaminergic activity, it has been shown to interact with D₂ and D₃ dopamine receptors, influencing motor control and mood regulation. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic applications.

Applications in Drug Development

4-DPED-isatin serves as an impurity reference standard in the development of antiparkinson agents. Its role in drug formulation ensures the quality and efficacy of therapeutic agents targeting dopaminergic systems. The compound's structural modifications influence its receptor affinity, making it a valuable tool for researchers in pharmacology.

Corrosion Inhibition

Another area of application for 4-DPED-isatin is in materials science, specifically as a corrosion inhibitor. Studies have demonstrated its effectiveness in reducing corrosion rates in mild steel exposed to hydrochloric acid solutions. The compound's ability to form protective films on metal surfaces makes it a candidate for further research in corrosion protection .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of 4-DPED-isatin against various pathogens. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Dopaminergic Interaction Study :

- Research involving binding affinity assays showed that 4-DPED-isatin interacts with dopamine receptors similarly to Ropinirole, albeit with different efficacy levels. This study highlights its relevance in developing new treatments for neurological disorders.

- Corrosion Inhibition Assessment :

Comparaison Avec Des Composés Similaires

Structural Features :

- The core structure consists of an indoline-2,3-dione (isatin) moiety, a bicyclic system with two ketone groups.

- A dipropylaminoethyl side chain is attached at the 4-position of the indoline ring, contributing to its hydrophobicity and basicity.

- The hydrochloride salt form enhances stability and solubility in polar solvents .

Physicochemical Properties :

- Solubility: Poor solubility in chloroform, DMSO, and methanol; requires inert storage conditions (-20°C) due to hygroscopicity .

- Appearance : Orange to brown solid .

- Synthesis : Derived as a byproduct during Ropinirole Hydrochloride synthesis, involving oxidation or incomplete alkylation steps .

Comparison with Structurally Similar Compounds

Ropinirole Hydrochloride (CAS: 91374-20-8)

Molecular Formula : C₁₆H₂₅ClN₂O

Key Differences :

- Ropinirole Hydrochloride features an indolin-2-one core (single ketone at position 2), whereas the target compound has an indoline-2,3-dione (two ketones at positions 2 and 3).

- The absence of the 3-keto group in Ropinirole reduces oxidative instability, making it therapeutically active as a dopamine agonist .

- Pharmacological Role: Ropinirole is a non-ergoline dopamine D2 receptor agonist, while the target compound lacks therapeutic utility and is monitored as a process impurity .

Other Ropinirole Impurities

- a. 4-[2-(Propylamino)ethyl]indolin-2-one: Differs by having a mono-propylaminoethyl side chain instead of dipropylaminoethyl. Reduced lipophilicity compared to the target compound .

- b.

- c. N-Oxide Derivative: Features an oxidized dipropylamino group (N-oxide), increasing water solubility .

Isoindoline-1,3-dione Derivatives (Compounds 3–6 from )

General Structure : 2-(4-(3-(Substituted aryl)acryloyl)phenyl)isoindoline-1,3-dione.

Key Differences :

- Core Structure : Isoindoline-1,3-dione (two ketones on a fused benzene ring) vs. indoline-2,3-dione in the target compound.

- Substituents: Aryl acryloyl groups (e.g., indole, chlorophenyl) instead of dipropylaminoethyl.

Dopamine Hydrochloride (CAS: 62-31-7)

Molecular Formula: C₈H₁₁NO₂·HCl Contrast:

- Dopamine is a catecholamine neurotransmitter with a simple phenethylamine structure, lacking the complex heterocyclic core of the target compound.

- Pharmacologically, dopamine is used in treating shock, while the target compound is a synthetic impurity without direct therapeutic application .

Comparative Data Table

Q & A

Q. What ethical considerations apply when studying this compound’s neuropharmacological effects in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.